Dodecylammonium acetate
Description
Dodecylammonium acetate (DAA), with the chemical formula C₁₂H₂₇N·C₂H₄O₂ (CAS 2016-56-0), is a cationic surfactant composed of a dodecylammonium cation and an acetate counterion. It is widely utilized in mineral flotation, micellar systems for drug solubilization (e.g., curcumin), and studies of surfactant-mineral interactions .
Properties
IUPAC Name |
dodecylazanium;acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-13H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRNMIYLJIXXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[NH3+].CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-22-1 (Parent) | |
| Record name | Dodecylamine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3062104 | |
| Record name | 1-Dodecanamine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2016-56-0 | |
| Record name | Dodecylamine, acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecylamine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanamine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.325 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecylammonium acetate can be synthesized through the reaction of dodecylamine with acetic acid. The reaction typically involves mixing dodecylamine with acetic acid in a solvent such as ethanol, followed by heating the mixture to facilitate the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where dodecylamine and acetic acid are combined under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified using techniques such as distillation or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dodecylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various dodecylammonium derivatives, while oxidation reactions could produce dodecylamine oxides .
Scientific Research Applications
Scientific Research Applications
Dodecylammonium acetate has been extensively studied for its applications in different scientific domains:
Chemistry
- Nanoparticle Synthesis : DAA is employed as a surfactant in the synthesis of nanoparticles, facilitating the stabilization of colloidal dispersions.
- Phase Transfer Catalyst : It acts as a phase transfer catalyst in organic reactions, enhancing the efficiency of reactants in different phases.
Biology
- Cell Membrane Studies : DAA is utilized to study cell membranes due to its ability to interact with lipid bilayers, aiding in understanding membrane dynamics.
- Solubilizing Agent : It serves as a solubilizing agent for hydrophobic compounds, enhancing their bioavailability in biological assays.
Medicine
- Antimicrobial Properties : Research indicates that DAA exhibits antimicrobial effects by disrupting microbial cell membranes, making it a candidate for biocidal applications.
- Drug Delivery Systems : Its surfactant properties are leveraged in drug delivery systems to improve the solubilization and transport of hydrophobic drugs.
Industry
- Detergents and Emulsifiers : DAA is incorporated into formulations for detergents and emulsifiers due to its surface-active properties.
- Mineral Processing : In flotation processes, DAA is used as a collector to enhance the separation of minerals.
Flotation Rate Studies
Research conducted on the flotation rates of quartz using this compound revealed significant insights into its performance as a cationic collector. The study indicated that varying pH levels influenced the adsorption density of dodecylammonium ions on quartz surfaces, directly affecting flotation efficiency .
Antimicrobial Efficacy
A study explored the antimicrobial properties of this compound against various bacteria and fungi. The results demonstrated its effectiveness in disrupting microbial membranes, highlighting its potential for use in disinfectants and antimicrobial formulations .
Mechanism of Action
The mechanism of action of dodecylammonium acetate primarily involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic substances. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs . The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to changes in membrane permeability and protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
DAA is part of the alkylammonium carboxylate family. Key comparisons with structurally or functionally related compounds are outlined below:
Alkylammonium Carboxylates with Varying Counterions
DAA’s micellar behavior and adsorption efficiency depend on the carboxylate counterion’s alkyl chain length. A study comparing DAA, dodecylammonium propionate (DAP), and dodecylammonium butyrate (DAB) revealed:
| Compound | Critical Micelle Concentration (cmc) via Spectrometry (mol/dm³) | cmc via Water Solubilization (mol/dm³) |
|---|---|---|
| Dodecylammonium acetate | 2.0 × 10⁻⁴ | 2.0 × 10⁻³ |
| Dodecylammonium propionate | 2.2 × 10⁻⁴ | 3.5 × 10⁻³ |
| Dodecylammonium butyrate | 4.3 × 10⁻⁴ | 10.5 × 10⁻³ |
The cmc increases with the carboxylate counterion’s hydrophobicity (longer alkyl chains), reducing micelle stability. DAA’s acetate group provides optimal balance, enabling lower cmc and efficient adsorption on minerals like quartz .
Ionic Conductivity
Dodecylammonium ions exhibit lower limiting equivalent ionic conductance (23.8 S·cm²/mol at 25°C) compared to smaller ammonium derivatives (e.g., ethylammonium: 40.5 S·cm²/mol), reflecting reduced mobility due to the bulky dodecyl chain .
Comparison with Quaternary Ammonium Surfactants
Unlike quaternary ammonium surfactants (e.g., dodecyltrimethylammonium bromide, DTA), DAA’s primary amine structure allows pH-dependent behavior. At high pH, DAA converts to neutral dodecylamine, reducing its cationic charge and adsorption density on minerals. In contrast, DTA remains cationic across a broader pH range, enhancing membrane permeabilization in biological systems .
Flotation Performance vs. Halide Salts
DAA outperforms dodecylammonium chloride in selective flotation of goethite from quartz at pH 5.5–7.5 due to acetate’s weaker coordination with mineral surfaces, reducing non-specific adsorption. However, chloride derivatives show higher solubility in aqueous media .
Adsorption and pH Sensitivity
DAA’s adsorption on quartz peaks near pH 10, where its cationic form dominates. At higher pH, neutral dodecylamine formation decreases adsorption density, lowering flotation rates. Comparatively, anionic surfactants like sodium dodecyl sulfate exhibit inverse pH-dependent adsorption .
Key Research Findings
- Micellar Systems: DAA-based mixed micelles enhance curcumin solubility by 15-fold, outperforming non-ionic surfactants like Tween 80 .
- Mineral Processing : At 4×10⁻⁵ mol/L, DAA achieves 85% quartz recovery in flotation, with optimal contact angles (75–80°) at pH 10 .
- Biological Interactions : DAA induces glutamate efflux in Corynebacterium glutamicum by perturbing membrane energetics, unlike quaternary ammonium surfactants that cause direct lipid bilayer disruption .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for dodecylammonium acetate in research settings?
- Methodological Answer : The synthesis involves sequential reactions starting with nitration, partial nitro reduction, diazotization, azo coupling, and chromium complex formation. Key precursors include o-aminophenol, p-t-amylphenol, β-naphthol, and chromium sulfate. Critical steps include maintaining stoichiometric ratios during azo coupling and optimizing pH (4–6) during complexation to ensure high yield and stability .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FTIR to confirm the presence of ammonium (–NH₃⁺) and acetate (–COO⁻) functional groups.
- ¹H/¹³C NMR to verify molecular structure and identify impurities.
- Elemental Analysis (C, H, N, Cr) to validate stoichiometry.
- Chromatography (HPLC or TLC) to assess purity. Replicate analyses under controlled conditions to minimize batch variability .
Q. What are the common research applications of this compound in materials science?
- Methodological Answer : It acts as a surfactant and stabilizer in dye-chromium complexes (1:2 Cr:ligand ratio) for applications in stains, inks, and coatings. Researchers leverage its amphiphilic properties to enhance dye solubility and adhesion to substrates. Experimental designs often include comparative studies with other ammonium salts to evaluate performance in colloidal stability tests .
Advanced Research Questions
Q. What experimental variables significantly impact the formation of this compound-chromium complexes?
- Methodological Answer : Key variables include:
- Molar Ratios : Excess chromium sulfate (>1:2 Cr:ligand) can lead to precipitate formation, reducing complex stability.
- Temperature : Optimal complexation occurs at 60–70°C; higher temperatures degrade acetate ligands.
- pH : A narrow range (5.0–5.5) ensures protonation of the ammonium group for effective Cr³⁺ coordination.
- Reaction Time : Prolonged mixing (>2 hours) risks ligand oxidation. Use kinetic studies with UV-Vis spectroscopy to monitor reaction progress .
Q. How do researchers analyze contradictory data in the stability of this compound under varying pH conditions?
- Methodological Answer : Contradictions often arise from differences in ionic strength or counterion effects. To resolve this:
- Perform pH titration experiments with conductivity measurements to identify dissociation thresholds.
- Compare stability constants (log K) via potentiometric titrations across buffers (e.g., acetate vs. phosphate).
- Use molecular dynamics simulations to model protonation states and predict colloidal behavior under extreme pH .
Q. What mechanistic insights exist regarding the role of this compound in azo dye-chromium complex stabilization?
- Methodological Answer : The ammonium group acts as a bridging ligand, coordinating Cr³⁺ via lone-pair electrons, while the acetate counterion modulates solubility. Advanced studies employ:
- X-ray crystallography to resolve coordination geometry.
- Surface Plasmon Resonance (SPR) to quantify binding affinity between the complex and substrates.
- Zeta Potential Measurements to correlate colloidal stability with surface charge density. Contradictory findings on ligand displacement can be addressed by varying ligand denticity in competitive binding assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
